

Pamiparib N-oxidation pyrrolidine ring metabolism

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Compound Focus: Pamiparib

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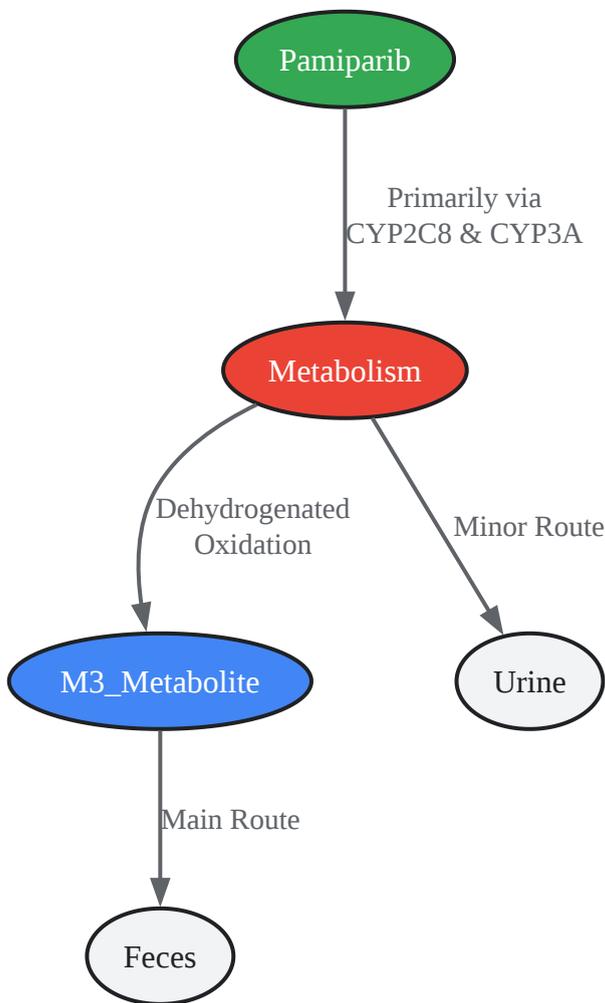
Metabolic Pathways and Quantitative Disposition

The table below summarizes key quantitative data from a human mass balance study on the absorption, metabolism, and excretion of a single 60 mg dose of [¹⁴C]-**pamiparib** [1].

Parameter	Finding
Primary Metabolic Pathways	N-oxidation; Oxidation of the pyrrolidine ring [1]
Key Enzymes Involved	CYP2C8; CYP3A [1] [2]
Most Abundant Metabolite	M3 (a dehydrogenated oxidative product) [1]
Fraction of Plasma Radioactivity as Parent Drug	67.2% ± 10.2% (unchanged pamiparib) [1]
Time to Maximum Plasma Concentration (t~max~)	Median 2.00 hours (range: 1.00–3.05 hours) [1]
Terminal Half-Life (t~1/2~)	Geometric mean 28.7 hours [1]
Total Recovery of Radioactivity in Excreta	84.7% ± 3.5% [1]
Renal Excretion of Unchanged Pamiparib	1.11% of administered dose [1]

Parameter	Finding
Fecal Excretion of Unchanged Pamiparib	2.11% of administered dose [1]

The metabolic pathway of **pamiparib** can be visualized as follows, illustrating the key processes and enzymes involved:



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Pamiparib Metabolism and Excretion Pathway

Detailed Experimental Protocols

The foundational data on **pamiparib**'s metabolism comes from a phase 1 open-label study (NCT03991494; BGB-290-106) [1].

- **Study Design:** The study involved four patients with advanced solid tumors. Each received a single oral 60 mg dose of [¹⁴C]-**pamiparib** (≈100 μCi) after an overnight fast. Patients remained in the clinical research unit for most of the sample collection period [1].
- **Biosample Collection:** Blood samples were collected serially after dosing and processed into plasma. Urine and feces were collected cumulatively at intervals. If discharge criteria were not met by day 7, outpatient collection continued up to day 14 [1].
- **Radioactivity Measurement:** Total radioactivity levels were determined in blood, plasma, urine, and feces using liquid scintillation counting [1].
- **Metabolite Profiling and Identification:** Plasma, urine, and fecal samples were prepared and analyzed using high-performance liquid chromatography coupled with radiometric detection and tandem mass spectrometry (HPLC-radiometry/MS/MS) to separate, quantify, and identify metabolites [1].
- **Cytochrome P450 Phenotyping:** The specific CYP enzymes involved in **pamiparib**'s metabolism were identified using in vitro experiments with human liver microsomes and selective chemical inhibitors for various CYP enzymes [1] [2].

Clinical Implications for Drug Development

The metabolism profile of **pamiparib** has direct implications for its clinical use and further development.

- **Drug-Drug Interaction (DDI) Potential:** Coadministration with strong CYP3A inducers like rifampin reduces **pamiparib** plasma exposure by 38-43%, indicating a potential need for dose adjustments in such combinations. However, coadministration with strong CYP3A inhibitors like itraconazole does not significantly affect **pamiparib** exposure, suggesting dose modifications are not necessary with CYP3A inhibitors [2].
- **Dosing Optimization:** Population pharmacokinetic modeling suggests that doses lower than the standard 60 mg twice daily may be adequate for therapeutic effects in some patients, which could help optimize the benefit-to-risk ratio [3].

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References

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